3-(Fluoromethyl)isoxazole-4-carboxylic acid
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Overview
Description
3-(Fluoromethyl)isoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a fluoromethyl group at the third position and a carboxylic acid group at the fourth position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)isoxazole-4-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts, although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods: Industrial production methods for isoxazole derivatives, including this compound, often involve large-scale cycloaddition reactions under controlled conditions. The use of microwave irradiation has been reported to reduce reaction times significantly, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions: 3-(Fluoromethyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Fluoromethyl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can bind to biological targets, influencing various pathways. For example, it may inhibit enzymes or interact with receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- 3-Methylisoxazole-4-carboxylic acid
- 5-Amino-3-methylisoxazole-4-carboxylic acid
- 3,5-Dimethylisoxazole-4-carboxylic acid
Comparison: 3-(Fluoromethyl)isoxazole-4-carboxylic acid is unique due to the presence of the fluoromethyl group, which can enhance its biological activity and stability compared to other isoxazole derivatives. The fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions .
Properties
Molecular Formula |
C5H4FNO3 |
---|---|
Molecular Weight |
145.09 g/mol |
IUPAC Name |
3-(fluoromethyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C5H4FNO3/c6-1-4-3(5(8)9)2-10-7-4/h2H,1H2,(H,8,9) |
InChI Key |
BZZROKQIJMMBLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NO1)CF)C(=O)O |
Origin of Product |
United States |
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